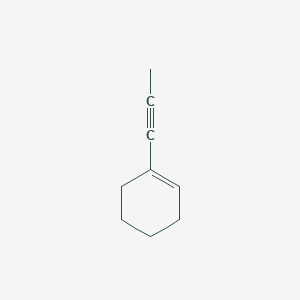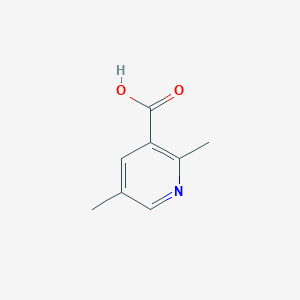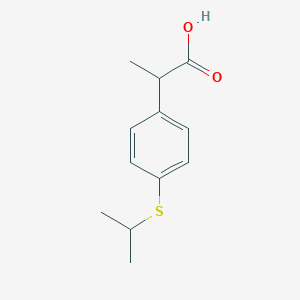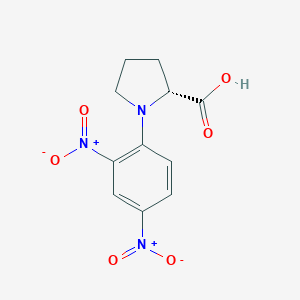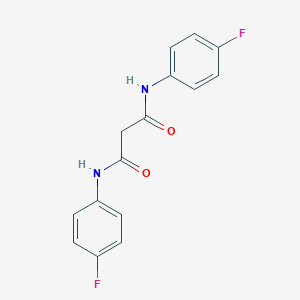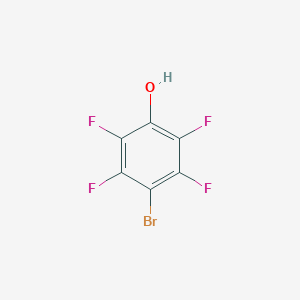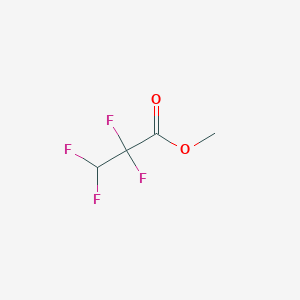
4-溴-1-丁醇-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-Bromo-1,1,2,2,3,3,4,4-octadeuteriobutan-1-ol” is a brominated and deuterated derivative of butanol. It has a bromine atom attached to the fourth carbon and eight deuterium atoms replacing the hydrogen atoms in the molecule .
Molecular Structure Analysis
The molecule is likely to have a linear structure typical of butanols, with a bromine atom attached to one end of the carbon chain and a hydroxyl group (-OH) attached to the other end. The presence of deuterium atoms instead of hydrogen would not significantly alter the overall structure but could affect certain properties such as the compound’s vibrational spectra .Chemical Reactions Analysis
As a brominated alcohol, this compound would likely participate in reactions typical of these functional groups. For example, it could undergo nucleophilic substitution reactions with the bromine atom or elimination reactions to form alkenes. The hydroxyl group could be involved in condensation reactions or could be deprotonated to form an alkoxide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. As a brominated alcohol, it would likely have higher boiling and melting points than the corresponding non-brominated alcohol. The presence of deuterium atoms could also affect properties such as the compound’s density and vibrational spectra .科学研究应用
有机合成
4-溴-1-丁醇-d8 由于其反应性,常用于有机合成。 溴原子可以很容易地被其他基团取代,使其成为合成各种有机化合物的通用试剂 .
四氢吡喃醚的制备
该化合物可以与二氢吡喃反应制备四氢吡喃醚 . 这些醚通常用作有机合成中的保护基,特别是用于醇类。
催化剂测试
由于其独特的结构和性质,this compound 可用于测试各种催化剂的有效性。 例如,它可用于测试Amberlyst 15(一种强酸树脂催化剂)的活性 .
作用机制
Target of Action
It is known that this compound is a deuterium-labeled version of 4-bromo-1-butanol . Deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
As a deuterium-labeled compound, it is likely used to track the interaction of 4-bromo-1-butanol with its targets . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
Deuterium-labeled compounds are often used to trace the biochemical pathways affected by their non-deuterium counterparts .
Pharmacokinetics
The incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles .
Result of Action
As a deuterium-labeled compound, it is likely used to study the effects of 4-bromo-1-butanol at the molecular and cellular level .
Action Environment
Like other deuterium-labeled compounds, its behavior may be influenced by factors such as temperature, ph, and the presence of other substances .
生化分析
Biochemical Properties
4-Bromo-1-butanol-d8 plays a significant role in biochemical reactions, particularly as a tracer in drug development processes. The deuterium labeling allows for precise quantitation of the compound during metabolic studies. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics. The interactions between 4-Bromo-1-butanol-d8 and these enzymes are crucial for understanding its metabolic pathways and potential effects on drug metabolism .
Cellular Effects
4-Bromo-1-butanol-d8 influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, 4-Bromo-1-butanol-d8 can alter cellular metabolism by modulating the activity of metabolic enzymes, thereby impacting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of 4-Bromo-1-butanol-d8 involves its binding interactions with specific biomolecules. The deuterium atoms in its structure can influence the binding affinity and specificity of the compound towards its target enzymes and proteins. This can result in either inhibition or activation of these biomolecules, leading to changes in their functional activity. For example, 4-Bromo-1-butanol-d8 may inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-butanol-d8 can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have shown that 4-Bromo-1-butanol-d8 can maintain its activity over extended periods, although some degradation may occur under certain conditions .
Dosage Effects in Animal Models
The effects of 4-Bromo-1-butanol-d8 in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and adverse effects, while higher doses can lead to significant toxicological responses. Studies have shown that there are threshold effects, where the compound’s impact on cellular and physiological functions becomes more pronounced at higher concentrations. It is essential to determine the optimal dosage to balance efficacy and safety in animal models .
Metabolic Pathways
4-Bromo-1-butanol-d8 is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidative metabolism of the compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes. The presence of deuterium atoms can affect the rate and extent of these metabolic reactions, providing insights into the compound’s metabolic flux and its impact on metabolite levels .
Transport and Distribution
Within cells and tissues, 4-Bromo-1-butanol-d8 is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The distribution of 4-Bromo-1-butanol-d8 can influence its biological activity and effectiveness in biochemical assays .
属性
IUPAC Name |
4-bromo-1,1,2,2,3,3,4,4-octadeuteriobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c5-3-1-2-4-6/h6H,1-4H2/i1D2,2D2,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJLYRDVTMMSIP-SVYQBANQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

